(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide
Overview
Description
(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide is a chemical compound with the molecular formula C12H15BrN2O. It is an organic synthesis intermediate widely used in laboratory and chemical research. This compound is also known for its application as a pharmaceutical intermediate, particularly in the synthesis of Lasmiditan succinate, a medication used to treat acute migraine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide typically involves the reaction of 6-bromopyridine-2-carboxylic acid with 1-methylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2)
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., NaBH4), solvents (e.g., ethanol, methanol).
Oxidation: Oxidizing agents (e.g., H2O2), solvents (e.g., acetonitrile)
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Reduction: Alcohol derivatives of the original compound.
Oxidation: N-oxide derivatives of the piperidine ring
Scientific Research Applications
(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and interactions, particularly in the context of receptor binding and enzyme inhibition.
Medicine: Serves as a precursor in the synthesis of drugs like Lasmiditan succinate, which is used to treat acute migraine.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide involves its interaction with specific molecular targets. In the case of its application in pharmaceuticals, it acts as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The compound’s structure allows it to participate in various chemical reactions, facilitating the formation of the desired API. The molecular targets and pathways involved depend on the specific application and the final product synthesized .
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-2-pyridinyl)(1-methyl-4-piperidinyl)methanone: A closely related compound with similar chemical properties and applications.
(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone:
(6-Chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone: A chlorinated analog with distinct reactivity and applications
Uniqueness
(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide is unique due to its specific bromine substitution, which imparts distinct reactivity and allows for targeted chemical modifications. This uniqueness makes it a valuable intermediate in the synthesis of various pharmaceuticals and research compounds .
Properties
IUPAC Name |
(6-bromopyridin-2-yl)-(1-methylpiperidin-4-yl)methanone;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O.BrH/c1-15-7-5-9(6-8-15)12(16)10-3-2-4-11(13)14-10;/h2-4,9H,5-8H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINYIZJEJDKZEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)C2=NC(=CC=C2)Br.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Br2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338000-32-0 | |
Record name | Methanone, (6-bromo-2-pyridinyl)(1-methyl-4-piperidinyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1338000-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-6-(1-methylpiperidine-4-carbonyl)pyridine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.256.788 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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